molecular formula C25H26N2O5S B11406599 6,7-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11406599
M. Wt: 466.6 g/mol
InChI Key: VXRNEXRQFQIFGP-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the cyclopenta[b]thiophene moiety. The final steps involve the formation of the oxolan-2-ylmethylcarbamoyl group and the carboxamide functionality. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Shares the chromene core but lacks the cyclopenta[b]thiophene and oxolan-2-ylmethylcarbamoyl groups.

    4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE: Similar structure but without the 6,7-dimethyl substitution.

Uniqueness

The uniqueness of 6,7-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-13-9-17-18(28)11-20(32-19(17)10-14(13)2)23(29)27-25-22(16-6-3-7-21(16)33-25)24(30)26-12-15-5-4-8-31-15/h9-11,15H,3-8,12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

VXRNEXRQFQIFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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